Amorfrutin B

Vue d'ensemble

Description

Amorfrutin B is a natural compound that acts as an efficient peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties . It has been identified as a selective modulator of the PPARγ receptor, which has recently been recognized as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage .

Synthesis Analysis

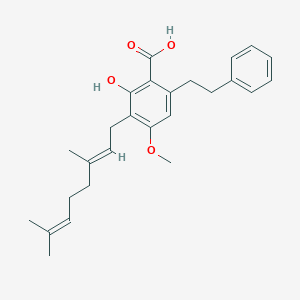

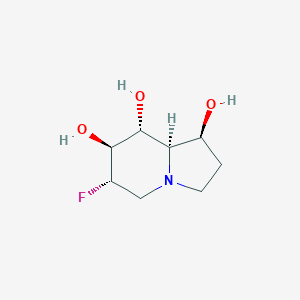

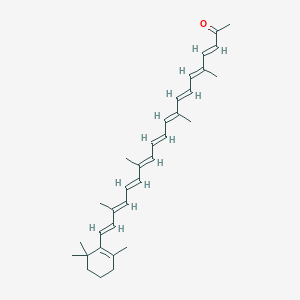

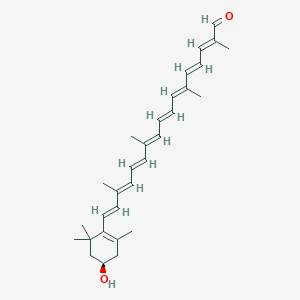

Amorfrutin B has been synthesized from amorfrutin A ethyl ester through a seven-step sequence involving the Johnson–Claisen rearrangement . Other studies have reported the synthesis of amorfrutin B through a unified method from a common precursor prepared using a polyketide aromatization reaction .Molecular Structure Analysis

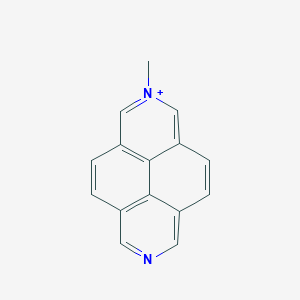

The molecular structure of Amorfrutin B is C26H32O4 . The geranyl side chain of amorfrutin B is responsible for its particularly high affinity to PPARγ .Chemical Reactions Analysis

The key core structures of Amorfrutin B were synthesized from β-keto dioxinone esters through a magnesium (II) mediated regioselective C-acylation, palladium catalyzed decarboxylative allylic rearrangement, and dehydrative cyclization .Applications De Recherche Scientifique

Neuroprotection Against Hypoxia and Ischemia

Amorfrutin B has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis in terms of the loss of mitochondrial membrane potential, heterochromatin foci formation, and expression of specific genes and proteins .

2. Inhibition of Apoptosis and Autophagy Processes Amorfrutin B inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . The expression of all studied apoptosis-related factors was decreased in response to amorfrutin B, both during hypoxia and ischemia, except for the expression of anti-apoptotic BCL2, which was increased .

Regulation of Gene Methylation

Amorfrutin B affects the methylation rate of the pro-apoptotic Bax gene, which is inversely correlated with the protein level . This explains the decrease in the BAX/BCL2 ratio as a result of Bax hypermethylation .

Modulation of the PPARγ Receptor

Amorfrutin B is a selective modulator of the PPARγ receptor . It promotes mitochondrial integrity and is capable of inhibiting reactive oxygen species (ROS) activity and ROS-mediated DNA damage .

Potential Anti-Stroke Therapeutic

Amorfrutin B is positioned among the most promising anti-stroke and wide-window therapeutics . It can protect brain neurons from hypoxia- and ischemia-induced degeneration when applied at 6 h post-treatment in primary cultures .

Application in Antidiabetic Research

Amorfrutins, including Amorfrutin B, are promising antidiabetic natural products as selective peroxisome proliferator-activated receptor γ-agonists .

Mécanisme D'action

Target of Action

Amorfrutin B is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a pivotal role in glucose and lipid homeostasis , and it’s also involved in the regulation of inflammation and mitochondrial status .

Mode of Action

Amorfrutin B interacts with PPARγ in a selective manner, modulating its activity at low nanomolar concentrations . This interaction leads to the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Biochemical Pathways

Amorfrutin B affects several biochemical pathways related to inflammation, mitochondrial function, and cell proliferation. It counteracts inflammation by downregulating IL1B/IL-1β and TNFA, while upregulating IL10/IL-10 . It also influences mitochondrial status by reversing hypoxia/ischemia-evoked effects on mitochondria-related parameters, such as mitochondrial membrane potential and BCL2/BCL2 expression . Furthermore, it controls the proliferation potential of microglia .

Pharmacokinetics

It’s known that in insulin-resistant mice, amorfrutin b considerably improved insulin sensitivity, glucose tolerance, and blood lipid variables after several days of treatment . This suggests that Amorfrutin B has good bioavailability and can effectively reach its target tissues.

Result of Action

Amorfrutin B has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis and inhibits autophagy . It also compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner . These actions result in increased neuronal viability and reduced neurodegeneration .

Action Environment

Amorfrutin B’s action is influenced by hypoxic/ischemic conditions. It has been shown to be effective in cellular models of stroke and perinatal asphyxia . Its neuroprotective effects have been demonstrated in human microglia subjected to hypoxia/ischemia , and in mouse brain neurons under similar conditions .

Propriétés

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amorfrutin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

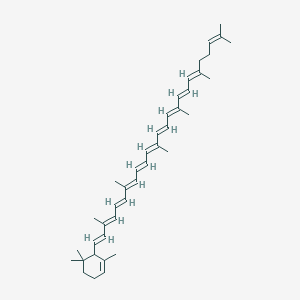

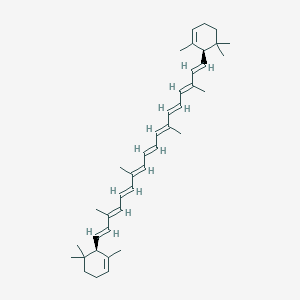

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)